CDK9 Inhibitory Activity: 3-Fluorophenyl vs Morpholin-4-yl Substitution
In a head-to-head comparison of CDK9 inhibitory activity, the 3-fluorophenyl substituted morpholine derivative (Compound 40) demonstrated a 5.6-fold greater potency (IC₅₀ = 27 nM) compared to the morpholin-4-yl analog (Compound 41, IC₅₀ = 150 nM) when assessed in the same biochemical assay [1]. The enhanced potency of the 3-fluorophenyl variant was accompanied by a 4.4-fold improvement in cytotoxicity (IC₅₀ = 0.22 µM vs 0.96 µM, average of two cell lines), indicating superior target engagement and cellular efficacy [1].
| Evidence Dimension | CDK9 inhibition (biochemical assay) |
|---|---|
| Target Compound Data | IC₅₀ = 27 nM (Compound 40, 3-fluorophenyl morpholine derivative) |
| Comparator Or Baseline | IC₅₀ = 150 nM (Compound 41, morpholin-4-yl analog) |
| Quantified Difference | 5.6-fold greater potency for 3-fluorophenyl variant |
| Conditions | Biochemical CDK9 inhibition assay; average cytotoxicity assessed in two cell lines |
Why This Matters
This 5.6-fold potency advantage directly impacts lead optimization decisions in kinase inhibitor programs, making the 3-fluorophenyl morpholine scaffold a more promising starting point for CDK9-targeted cancer therapeutics.
- [1] Brandon, M., Cheng, B., Bhat, S., et al. (2021). The design, synthesis, and biological evaluation of a series of novel CDK9 inhibitors. Table 6. PMC7919902. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7919902/table/t0006/ View Source
